molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-

Cat. No.: B11835784
CAS No.: 56327-02-7
M. Wt: 296.74 g/mol
InChI Key: NQPPDXRENIUTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[45]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is a chemical compound with the molecular formula C13H15ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring system can be synthesized through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid or base under controlled temperature conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, ketones, and substituted aromatic compounds.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(2-chlorophenyl)-
  • **1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(3-chlorophenyl)-
  • **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Uniqueness

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is unique due to the specific position of the chlorophenyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted research and applications.

Properties

CAS No.

56327-02-7

Molecular Formula

C15H17ClO4

Molecular Weight

296.74 g/mol

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18)

InChI Key

NQPPDXRENIUTHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.